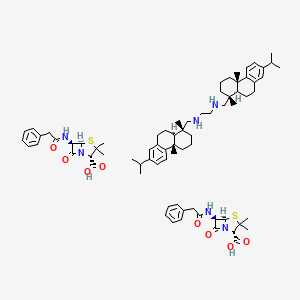
Penicillin G hydrabamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrabamine penicillin G is a semi-synthetic antibiotic derived from natural penicillin. It is known for its broad-spectrum antibacterial activity, particularly against gram-positive bacteria. The compound is a double salt of benzylpenicillinic acid and N,N’-bis(dehydroabietyl)ethylenediamine, with a molecular formula of C74H100N6O8S2 and a molecular weight of 1265.75 .
准备方法
Synthetic Routes and Reaction Conditions
Hydrabamine penicillin G is synthesized through a series of chemical reactions involving the combination of benzylpenicillinic acid with N,N’-bis(dehydroabietyl)ethylenediamine. The preparation involves the following steps:
Formation of Benzylpenicillinic Acid: This is achieved through the fermentation of Penicillium chrysogenum, followed by extraction and purification.
Reaction with N,N’-bis(dehydroabietyl)ethylenediamine: The benzylpenicillinic acid is then reacted with N,N’-bis(dehydroabietyl)ethylenediamine under controlled conditions to form the double salt.
Industrial Production Methods
Industrial production of Hydrabamine penicillin G involves large-scale fermentation processes to produce benzylpenicillinic acid, followed by chemical synthesis to combine it with N,N’-bis(dehydroabietyl)ethylenediamine. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .
化学反应分析
Types of Reactions
Hydrabamine penicillin G undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release benzylpenicillinic acid and N,N’-bis(dehydroabietyl)ethylenediamine.
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its antibacterial activity.
Substitution: Various substituents can be introduced to the benzylpenicillinic acid moiety to create derivatives with different properties
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used to introduce new substituents
Major Products Formed
The major products formed from these reactions include various derivatives of benzylpenicillinic acid, each with unique antibacterial properties and potential therapeutic applications .
科学研究应用
Hydrabamine penicillin G has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of β-lactam antibiotics.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential to treat infections caused by gram-positive bacteria, including resistant strains.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems
作用机制
Hydrabamine penicillin G exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
相似化合物的比较
Similar Compounds
Penicillin G (Benzylpenicillin): A natural penicillin with a similar mechanism of action but different pharmacokinetic properties.
Penicillin V (Phenoxymethylpenicillin): Another natural penicillin, more stable in acidic conditions and suitable for oral administration.
Cephalosporins: A class of β-lactam antibiotics with a broader spectrum of activity and resistance to β-lactamases.
Carbapenems: Highly effective β-lactam antibiotics with a broad spectrum of activity and resistance to most β-lactamases
Uniqueness
Hydrabamine penicillin G is unique due to its double salt structure, which enhances its stability and prolongs its antibacterial activity. This makes it particularly useful for treating infections that require sustained antibiotic levels .
属性
CAS 编号 |
3344-16-9 |
|---|---|
分子式 |
C74H100N6O8S2 |
分子量 |
1265.8 g/mol |
IUPAC 名称 |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C42H64N2.2C16H18N2O4S/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42;2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3;2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t37-,38-,39-,40-,41+,42+;2*11-,12+,14-/m011/s1 |
InChI 键 |
BIPGVSDEAYGJOG-YQUITFMISA-N |
手性 SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


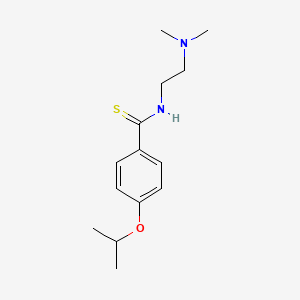
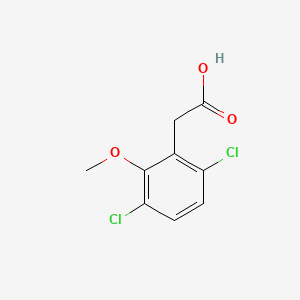
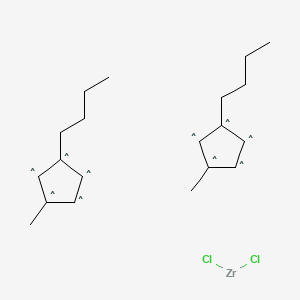
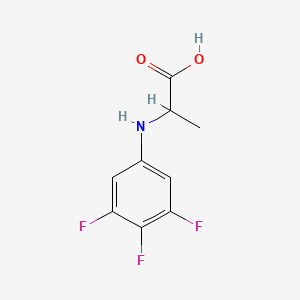
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
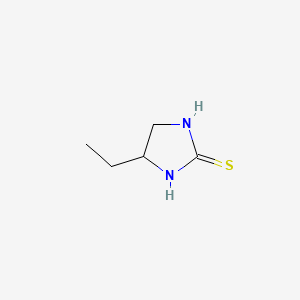

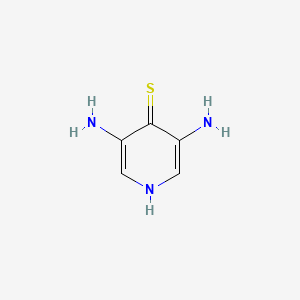
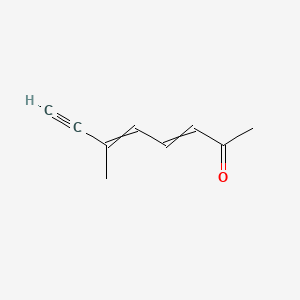
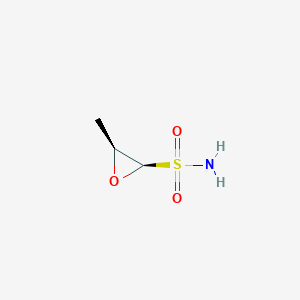


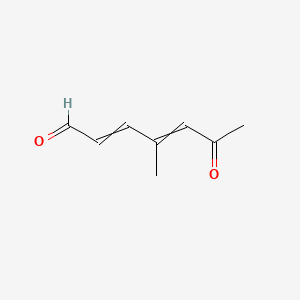
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
